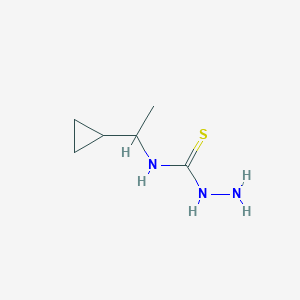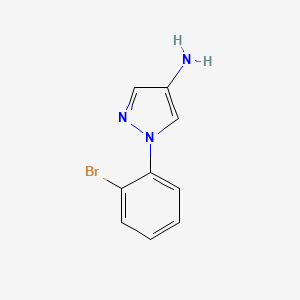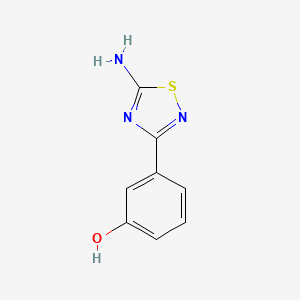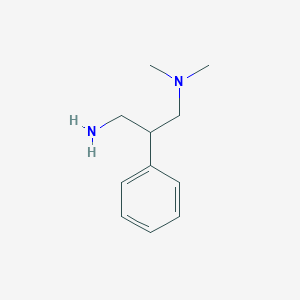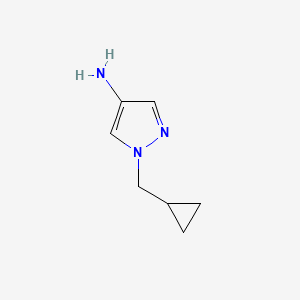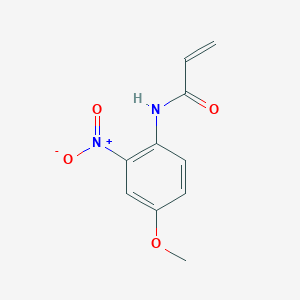
N-(4-Methoxy-2-nitrophenyl)prop-2-enamid
Übersicht
Beschreibung
Synthesis Analysis
A novel synthesis of entacapone , a catechol-O-methyltransferase (COMT) inhibitor, involves the transformation of the precursor 2-Cyano-3-(3-hydroxy-4-methoxy-5-nitrophenyl)prop-2-eneamide . Under mild conditions, amine-mediated demethylation occurs, leading to the formation of entacapone (E-isomer). This process selectively removes the methoxyl group adjacent to the nitro group, resulting in the desired compound. Similar demethylation reactions have been achieved with related substrates, including ethyl 2-cyano-3-(3,4-dimethoxy-5-nitrophenyl)prop-2-enoate and 2-cyano-3-(3,4-dimethoxy-5-nitrophenyl)-N,N-diethylprop-2-enamide .
Molecular Structure Analysis
The molecular structure of N-(4-methoxy-2-nitrophenyl)prop-2-enamide reveals a prop-2-enamide backbone with a substituted phenyl ring. The methoxy and nitro groups play crucial roles in its biological activity. Further studies have elucidated the isomeric forms, including the Z-isomer, a significant human metabolite of the E-isomer .
Wissenschaftliche Forschungsanwendungen
Ich habe nach wissenschaftlichen Forschungsanwendungen von „N-(4-Methoxy-2-nitrophenyl)prop-2-enamid“ gesucht, aber die verfügbaren Informationen sind begrenzt. Die Verbindung wird in Bezug auf die Synthese von Entacapon, einem Catechol-O-Methyltransferase (COMT)-Inhibitor, der zur Behandlung der Parkinson-Krankheit eingesetzt wird, erwähnt . Detaillierte Informationen zu sechs bis acht einzigartigen Anwendungen mit separaten Abschnitten, wie gewünscht, sind in den Suchergebnissen jedoch nicht verfügbar.
Wirkmechanismus
Target of Action
It’s structurally related to entacapone, a known inhibitor of the enzyme catechol-o-methyltransferase (comt) . Therefore, it’s possible that N-(4-methoxy-2-nitrophenyl)prop-2-enamide may also interact with COMT or similar enzymes.
Mode of Action
Based on its structural similarity to entacapone, it might inhibit comt, an enzyme that metabolizes certain neurotransmitters like dopamine . This inhibition could potentially increase the availability of these neurotransmitters in the brain.
Biochemical Pathways
If it acts similarly to entacapone, it could affect the metabolic pathways of neurotransmitters like dopamine, leading to increased levels of these neurotransmitters in the brain .
Result of Action
If it acts similarly to Entacapone, it could potentially increase the levels of certain neurotransmitters in the brain, which could have various effects depending on the specific neurotransmitter and its role in the brain .
Biochemische Analyse
Biochemical Properties
N-(4-methoxy-2-nitrophenyl)prop-2-enamide plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been found to interact with histone deacetylase (HDAC), an enzyme involved in the regulation of gene expression through the removal of acetyl groups from histone proteins . The interaction between N-(4-methoxy-2-nitrophenyl)prop-2-enamide and HDAC results in the inhibition of HDAC activity, which can lead to changes in gene expression and cellular function.
Cellular Effects
N-(4-methoxy-2-nitrophenyl)prop-2-enamide has been shown to affect various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the inhibition of HDAC by N-(4-methoxy-2-nitrophenyl)prop-2-enamide can lead to the upregulation of genes involved in cell cycle regulation, apoptosis, and differentiation . This compound has also been observed to impact cellular metabolism by altering the expression of metabolic enzymes and pathways.
Molecular Mechanism
The molecular mechanism of action of N-(4-methoxy-2-nitrophenyl)prop-2-enamide involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. The compound binds to the active site of HDAC, inhibiting its enzymatic activity and preventing the deacetylation of histone proteins . This inhibition leads to an accumulation of acetylated histones, resulting in changes in chromatin structure and gene expression. Additionally, N-(4-methoxy-2-nitrophenyl)prop-2-enamide may interact with other proteins and enzymes, further influencing cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-(4-methoxy-2-nitrophenyl)prop-2-enamide have been observed to change over time. The compound’s stability and degradation can impact its long-term effects on cellular function. Studies have shown that N-(4-methoxy-2-nitrophenyl)prop-2-enamide remains stable under certain conditions, but may degrade over time, leading to a decrease in its inhibitory effects on HDAC . Long-term exposure to this compound has been associated with sustained changes in gene expression and cellular function.
Dosage Effects in Animal Models
The effects of N-(4-methoxy-2-nitrophenyl)prop-2-enamide vary with different dosages in animal models. At lower doses, the compound has been shown to effectively inhibit HDAC activity and modulate gene expression without causing significant toxicity . At higher doses, N-(4-methoxy-2-nitrophenyl)prop-2-enamide may exhibit toxic or adverse effects, including hepatotoxicity and disruption of normal cellular processes. Threshold effects have been observed, where the compound’s efficacy and toxicity are dose-dependent.
Metabolic Pathways
N-(4-methoxy-2-nitrophenyl)prop-2-enamide is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism. The compound is metabolized by cytochrome P450 enzymes, which play a crucial role in its biotransformation and elimination . The interaction of N-(4-methoxy-2-nitrophenyl)prop-2-enamide with these enzymes can affect metabolic flux and the levels of metabolites, potentially impacting cellular function and overall metabolism.
Transport and Distribution
The transport and distribution of N-(4-methoxy-2-nitrophenyl)prop-2-enamide within cells and tissues are mediated by specific transporters and binding proteins. The compound is taken up by cells through passive diffusion and active transport mechanisms . Once inside the cells, N-(4-methoxy-2-nitrophenyl)prop-2-enamide can bind to intracellular proteins, influencing its localization and accumulation. The distribution of the compound within tissues can vary, depending on factors such as tissue type, blood flow, and the presence of transporters.
Subcellular Localization
N-(4-methoxy-2-nitrophenyl)prop-2-enamide exhibits specific subcellular localization, which can affect its activity and function. The compound has been found to localize in the nucleus, where it interacts with HDAC and other nuclear proteins . This localization is facilitated by targeting signals and post-translational modifications that direct N-(4-methoxy-2-nitrophenyl)prop-2-enamide to specific compartments or organelles. The subcellular localization of the compound is crucial for its inhibitory effects on HDAC and its overall impact on cellular function.
Eigenschaften
IUPAC Name |
N-(4-methoxy-2-nitrophenyl)prop-2-enamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O4/c1-3-10(13)11-8-5-4-7(16-2)6-9(8)12(14)15/h3-6H,1H2,2H3,(H,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJVUTSFFBDUAPK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)C=C)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-amino-N-[2-(pyrrolidin-1-yl)ethyl]benzamide](/img/structure/B1371068.png)


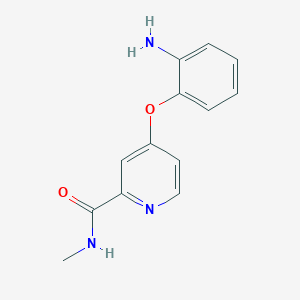
![7-Bromo-5-chlorobenzo[b]furan-3(2H)-one](/img/structure/B1371072.png)
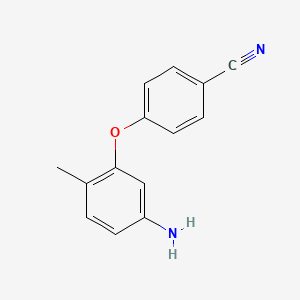
![tert-butyl N-[1-(piperidin-4-yl)ethyl]carbamate](/img/structure/B1371076.png)
